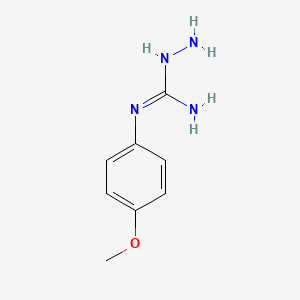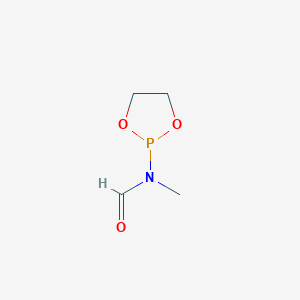
Decyl(iodomethyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl(iodomethyl)dimethylsilane is an organosilicon compound characterized by the presence of a decyl group, an iodomethyl group, and two methyl groups attached to a silicon atom. This compound is part of the broader class of α-haloalkylsilanes, which are known for their utility in organic synthesis due to their reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Decyl(iodomethyl)dimethylsilane typically involves the reaction of decylsilane with iodomethane under specific conditions. One common method is the nucleophilic substitution reaction where the decylsilane reacts with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Decyl(iodomethyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The compound can be reduced to form decyl(dimethyl)silane.
Oxidation Reactions: Oxidation of the silicon atom can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like THF or dimethylformamide (DMF).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products:
Substitution: Formation of various organosilicon derivatives.
Reduction: Formation of decyl(dimethyl)silane.
Oxidation: Formation of silanols or siloxanes.
Applications De Recherche Scientifique
Decyl(iodomethyl)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules to enhance their stability and bioavailability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its reactivity and ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of Decyl(iodomethyl)dimethylsilane involves its ability to undergo nucleophilic substitution reactions, where the iodomethyl group is replaced by other nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the iodine atom, which makes the carbon-silicon bond more susceptible to nucleophilic attack. The compound can also interact with various molecular targets, including organic and inorganic substrates, through the formation of covalent bonds.
Comparaison Avec Des Composés Similaires
(Chloromethyl)trimethylsilane: Similar in structure but contains a chloromethyl group instead of an iodomethyl group.
(Bromomethyl)dimethylsilane: Contains a bromomethyl group, offering different reactivity compared to the iodomethyl group.
(Iodomethyl)trimethylsilane: Similar but with a trimethylsilane group instead of a decyl group.
Uniqueness: Decyl(iodomethyl)dimethylsilane is unique due to the presence of the decyl group, which imparts higher lipophilicity and potential for enhanced interactions with hydrophobic substrates. This makes it particularly useful in applications where increased solubility and stability in non-polar environments are desired.
Propriétés
Numéro CAS |
78935-09-8 |
|---|---|
Formule moléculaire |
C13H29ISi |
Poids moléculaire |
340.36 g/mol |
Nom IUPAC |
decyl-(iodomethyl)-dimethylsilane |
InChI |
InChI=1S/C13H29ISi/c1-4-5-6-7-8-9-10-11-12-15(2,3)13-14/h4-13H2,1-3H3 |
Clé InChI |
HFGUSBAZCMLWCO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[Si](C)(C)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)


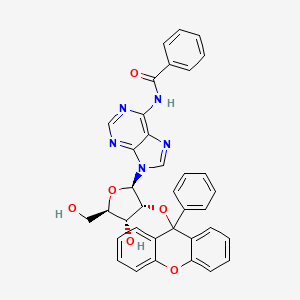

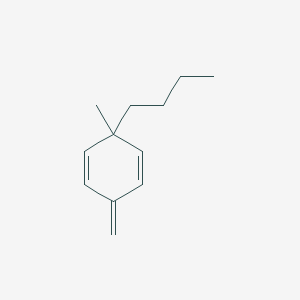

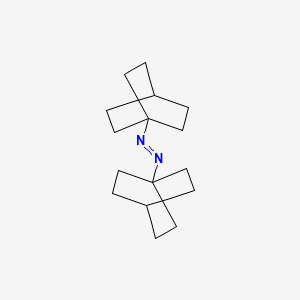
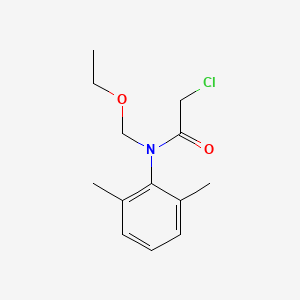
![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14429535.png)
